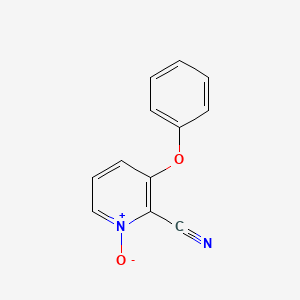

3-Phenoxy-2-pyridinecarbonitrile 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8N2O2 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-oxido-3-phenoxypyridin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C12H8N2O2/c13-9-11-12(7-4-8-14(11)15)16-10-5-2-1-3-6-10/h1-8H |

InChI Key |

KBGOOZVXPRUSDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C([N+](=CC=C2)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation Using Peracids

Pyridine N-oxides serve as key intermediates. The oxidation of 3-phenoxy-2-pyridinecarbonitrile to its N-oxide derivative is achieved using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. This method, adapted from protocols for analogous pyridines, typically achieves yields of 70–85% with minimal byproducts. Critical parameters include:

Alternative Oxidants: POBr₃-Mediated Reactions

A novel approach employs phosphorus oxybromide (POBr₃) with diisopropylethylamine (DIEA) and hexamethylphosphoramide (HMPA) in ethyl acetate. This method, optimized for pyridine N-oxide derivatives, involves:

-

Conditions : 0–5°C initial cooling, followed by reflux at 60–75°C.

-

Yield : 72–75% for 3-phenoxy-2-pyridinecarbonitrile 1-oxide.

-

Advantages : Avoids acidic byproducts, simplifying purification.

Chlorination-Phenoxylation Sequential Synthesis

Step 1: Chlorination of 3-Cyanopyridine N-Oxide

The CN101659637A patent outlines a two-step process starting with 3-cyanopyridine N-oxide :

Step 2: Phenoxylation via Nucleophilic Aromatic Substitution

The chlorinated intermediate undergoes phenoxylation with phenol in the presence of K₂CO₃ or Cs₂CO₃ in dimethylformamide (DMF) at 100–120°C:

-

Reaction Time : 6–8 hours.

-

Yield : 65–78%.

-

Key Challenge : Competing hydrolysis of the nitrile group necessitates anhydrous conditions.

Multi-Component Cyclization Reactions

Chalcone-Based Synthesis

A one-pot, four-component reaction involving substituted acetophenones , ethyl cyanoacetate , 2-chloroquinoline-3-carbaldehyde , and ammonium acetate in ethanol under reflux produces 3-cyano-2-oxo-1,2-dihydropyridines. Subsequent treatment with POCl₃ at 80°C yields 3-cyano-2-chloropyridine, which is phenoxylated as described in Section 3.2.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 3.0 | Maximizes chlorination |

| Solvent | Toluene | Reduces side reactions |

| Temperature | 80°C | Balances rate vs. degradation |

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 2-Cyano-3-phenoxypyridine

The US20050250947A1 patent describes hydrogenating 2-cyano-3-phenoxypyridine over 5% Pd/C in methanol under 1 atm H₂:

-

Conditions : 20–30°C, 4–6 hours.

-

Critical Factor : Addition of HCl prevents catalyst poisoning by protonating the amine product.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N-Oxidation (m-CPBA) | 70–85 | ≥99 | Simplicity, high reproducibility |

| POBr₃-Mediated | 72–75 | 98.5 | Mild conditions, scalable |

| Chlorination-Phenoxylation | 65–78 | 97 | Avoids sensitive intermediates |

| Multi-Component | 60–70 | 95 | One-pot convenience |

| Catalytic Hydrogenation | 95–97 | ≥99.5 | High atom economy |

Q & A

Q. What are the key safety protocols for handling 3-Phenoxy-2-pyridinecarbonitrile 1-oxide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a NIOSH-approved respirator if airborne particulates are generated during weighing or synthesis .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.

- Spill Management: Collect solid spills using a HEPA-filter vacuum or damp cloth; avoid dry sweeping. Dispose of waste via licensed hazardous waste facilities .

- Storage: Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions on the pyridine ring and phenoxy group. Compare chemical shifts with analogous N-oxide compounds (e.g., δ 8.5–9.0 ppm for pyridine N-oxide protons) .

- IR Spectroscopy: Identify key functional groups: C≡N stretch (~2200 cm), N-O stretch (~1250–1350 cm), and aromatic C-O-C (~1200 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H] for CHNO: 227.0453) .

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity?

Answer:

- Reagent Selection: Use electrophilic nitration or bromination agents (e.g., HNO/HSO or NBS) to target the pyridine N-oxide’s electron-deficient positions. Evidence from analogous pyridine N-oxide syntheses shows regioselectivity at the 2- and 4-positions due to resonance stabilization .

- Catalysis: Transition metals (e.g., Pd or Cu) can enhance cross-coupling reactions for phenoxy group introduction .

- Solvent Control: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side-product formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Perform density functional theory (DFT) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., carbon adjacent to N-oxide) prone to nucleophilic attack. Compare with experimental data from analogous compounds like 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide .

- Transition State Analysis: Use Gaussian or ORCA software to model reaction pathways, such as SNAr (nucleophilic aromatic substitution), and predict activation energies .

- Validation: Cross-reference computational results with kinetic studies (e.g., rate constants under varying pH/temperature) .

Q. How should researchers resolve contradictions in reported biological activity data for pyridine N-oxide derivatives?

Answer:

- Assay Standardization: Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and replicate experiments across labs .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing phenoxy with methoxy) to isolate contributions to bioactivity. For example, 3-pyridinecarboxylic acid derivatives showed varied anti-inflammatory activity based on substituent electronegativity .

- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like BenchChem) to identify trends or outliers .

Q. What strategies are effective in studying the compound’s electrochemical behavior for catalytic applications?

Answer:

- Cyclic Voltammetry (CV): Perform CV in acetonitrile or DMF with a glassy carbon electrode to identify redox potentials. Compare with structurally similar N-oxide catalysts (e.g., pyridine N-oxide in cross-electrophile coupling reactions) .

- Controlled-Potential Electrolysis: Use this method to isolate reduced/oxidized species for characterization (e.g., EPR spectroscopy for radical intermediates) .

- Electrode Modification: Immobilize the compound on carbon nanotubes or graphene to enhance electron transfer efficiency in catalytic systems .

Methodological Guidance for Experimental Design

Q. How to design a stability study under varying pH and temperature conditions?

Answer:

- pH Range: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .

- Kinetic Analysis: Calculate degradation rate constants () and half-life () using first-order kinetics. For example, 4-nitropyridine 1-oxide showed increased instability at pH < 3 due to protonation of the N-oxide group .

- Degradation Products: Isolate and characterize by LC-MS; prioritize pathways like hydrolysis of the nitrile group to carboxylic acid .

Q. What approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding affinity () in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. electrostatic interactions) .

- Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites, guided by crystallographic data from related N-oxide complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.